Lipophilicity Gain Over Benzyl Analogs
The substitution of a benzyl group with a biphenyl group results in a substantial increase in predicted lipophilicity. While a precise experimental LogP for 4-(4-Biphenylyl)oxazolidine-2,5-dione is not available from authoritative databases, its calculated SlogP is approximately 3.41 [1]. In contrast, the closely related analog (S)-4-benzyloxazolidine-2,5-dione has a computed XLogP3-AA of 1.5 [2]. This difference of ~1.9 LogP units is a significant physicochemical differentiator, translating to a higher octanol-water partition coefficient.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated SlogP: ~3.41 |
| Comparator Or Baseline | (S)-4-Benzyloxazolidine-2,5-dione; Calculated XLogP3-AA: 1.5 |
| Quantified Difference | The target compound's LogP is predicted to be higher by a factor of approximately 1.9 units. |
| Conditions | Data derived from in silico prediction models (SlogP vs. XLogP3-AA). |
Why This Matters
This quantifiable difference in lipophilicity directly impacts solubility, membrane permeability, and the propensity for self-assembly in solution, making 4-(4-Biphenylyl)oxazolidine-2,5-dione the preferred monomer for applications requiring hydrophobic or π-stacking functionalities.
- [1] MMsINC Database Search entry for 4-(4-Biphenylyl)oxazolidine-2,5-dione (SlogP value). University of Padua. Accessed 2026. View Source
- [2] PubChem Compound Summary for CID 68501, 4-Benzyloxazolidine-2,5-dione (XLogP3-AA value). National Center for Biotechnology Information. 2025. View Source
